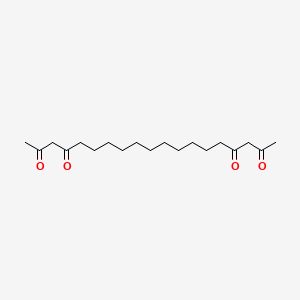
2,4,16,18-Nonadecanetetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,16,18-Nonadecanetetrone is an organic compound with the molecular formula C₁₉H₃₂O₄. It is characterized by the presence of four ketone groups located at the 2nd, 4th, 16th, and 18th positions of a nonadecane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,16,18-Nonadecanetetrone typically involves multi-step organic reactions. One common method is the oxidation of corresponding alcohols or alkenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and pH to ensure selective oxidation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation-dehydrogenation cycles to achieve the desired ketone functionalities. Continuous flow reactors and high-pressure systems are often employed to scale up the production while maintaining product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,16,18-Nonadecanetetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxylamine (NH₂OH), hydrazine (N₂H₄)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Oximes, hydrazones
Wissenschaftliche Forschungsanwendungen
2,4,16,18-Nonadecanetetrone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,16,18-Nonadecanetetrone involves its interaction with specific molecular targets. The ketone groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Diketones: Compounds with two ketone groups at the 2nd and 4th positions.
16,18-Diketones: Compounds with two ketone groups at the 16th and 18th positions.
Nonadecanones: Compounds with single or multiple ketone groups on a nonadecane backbone.
Uniqueness: This structural feature allows for more complex interactions in chemical and biological systems .
Eigenschaften
CAS-Nummer |
1595-28-4 |
|---|---|
Molekularformel |
C19H32O4 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
nonadecane-2,4,16,18-tetrone |
InChI |
InChI=1S/C19H32O4/c1-16(20)14-18(22)12-10-8-6-4-3-5-7-9-11-13-19(23)15-17(2)21/h3-15H2,1-2H3 |
InChI-Schlüssel |
ALQPVQWOABCQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)CCCCCCCCCCCC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


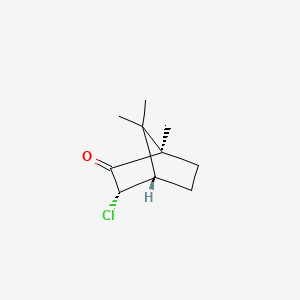
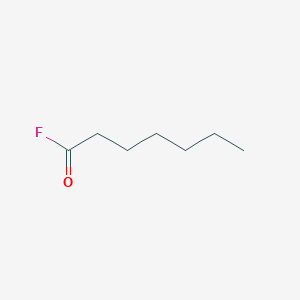

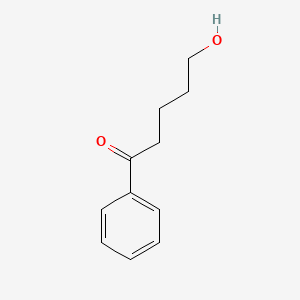

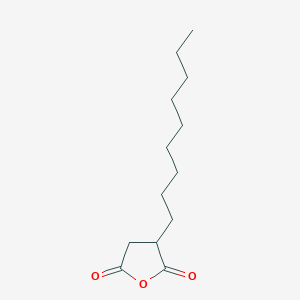
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
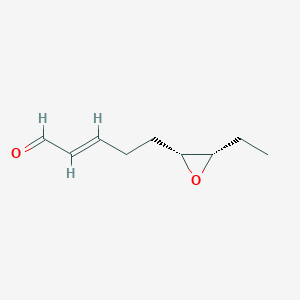
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)
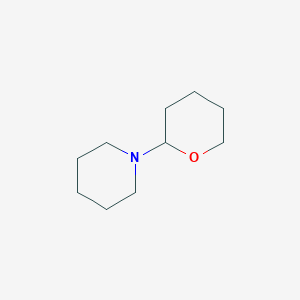
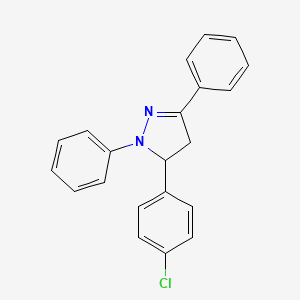
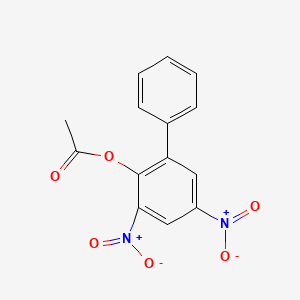

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
